

physical and chemical properties of O-Methylisourea hemisulfate

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Compound of Interest

Compound Name: *O-Methylisourea hemisulfate*

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O-Methylisourea Hemisulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea hemisulfate is a versatile and valuable reagent in chemical synthesis and bioconjugation, primarily utilized for the specific modification of primary amines. Its principal application lies in the guanidination of lysine residues in proteins and peptides, a critical technique in proteomics for enhancing mass spectrometry analysis. This guide provides an in-depth overview of the physical and chemical properties of **O-Methylisourea hemisulfate**, detailed experimental protocols for its synthesis and application in peptide modification, and a summary of its key characteristics.

Introduction

O-Methylisourea hemisulfate, also known as O-Methylpseudourea sulfate, is a salt of the reactive compound O-Methylisourea. It serves as a stable precursor that, under appropriate conditions, acts as an efficient guanylation agent, introducing a guanidinium group to primary amines. This modification is particularly significant in the field of proteomics, where the conversion of lysine residues to homoarginine residues improves peptide fragmentation in mass spectrometry, leading to more reliable protein identification.[1] Beyond proteomics, it is an

important intermediate in the synthesis of various pharmaceuticals, including antineoplastic drugs and anthelmintics, as well as in the development of novel herbicides.[1][2]

Physical and Chemical Properties

O-Methylisourea hemisulfate is a white crystalline solid with good solubility in water.[3] It is stable under normal storage conditions, typically at room temperature in a tightly sealed container.[4][5][6][7]

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₄ H ₁₄ N ₄ O ₆ S (hemisulfate salt)	[5][6][8]
Molecular Weight	246.24 g/mol	[5][6]
Melting Point	163-167 °C (decomposes)	[9][10][11][12]
Boiling Point	Not applicable (decomposes)	
Solubility	Soluble in water (1000 g/L at 20°C), methanol, and ethanol.	[2][13]
pKa	The reaction is pH-dependent, being more effective at alkaline pH (typically >10.5) where the target amino groups are deprotonated. A specific pKa value for O-methylisourea itself is not readily available in the literature.	[1]
Appearance	White to off-white crystalline powder.	[14]

Spectroscopic Data

While specific spectra are not provided here, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for **O-Methylisourea hemisulfate** and are crucial for its characterization.[15] [16] Key expected features in the spectra would include signals corresponding to the methyl

group, the amine protons, and the carbon atoms of the isourea backbone. The sulfate counterion does not typically produce signals in NMR or IR but would be observable in mass spectrometry under appropriate conditions.

Experimental Protocols

Synthesis of O-Methylisourea Hemisulfate

O-Methylisourea hemisulfate can be synthesized from cyanamide, methanol, and sulfuric acid. The following is a generalized procedure based on literature methods.[\[17\]](#)

Materials:

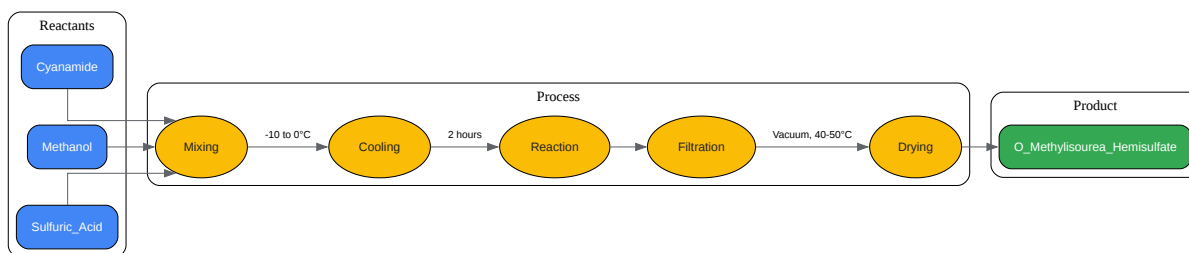
- Crystalline cyanamide
- Methanol
- Concentrated sulfuric acid (96-98%)

Procedure:

- A mixture of methanol and concentrated sulfuric acid is prepared in a reaction vessel equipped with cooling and stirring. The recommended ratio is 50-150 parts by weight of methanol per 100 parts of sulfuric acid.[\[17\]](#)
- The mixture is cooled to a temperature between -10°C and 0°C.[\[17\]](#)
- Crystalline cyanamide is slowly added to the cooled mixture while maintaining the temperature below 5°C.[\[17\]](#)
- The reaction mixture is stirred for approximately 2 hours at a temperature between -10°C and 0°C.[\[17\]](#)
- The resulting colorless, crystalline product, O-methyl-isourea hydrogen sulfate, is collected by filtration and dried under vacuum at 40-50°C.[\[17\]](#)
- To convert the hydrogen sulfate to the hemisulfate, the O-methyl-isourea hydrogen sulfate is reacted with an approximately equimolar amount of cyanamide in methanol at a temperature

of 5-40°C until the O-methyl-isourea hemisulfate precipitates.[17]

- The final product is collected by filtration, washed with cold methanol, and dried under vacuum.



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Synthesis workflow for **O-Methylisourea Hemisulfate**.

Guanidination of Peptides for Mass Spectrometry

This protocol describes the conversion of lysine residues to homoarginine in a peptide sample using **O-Methylisourea hemisulfate**. This modification adds a mass of 42.0218 Da to each lysine residue.[1]

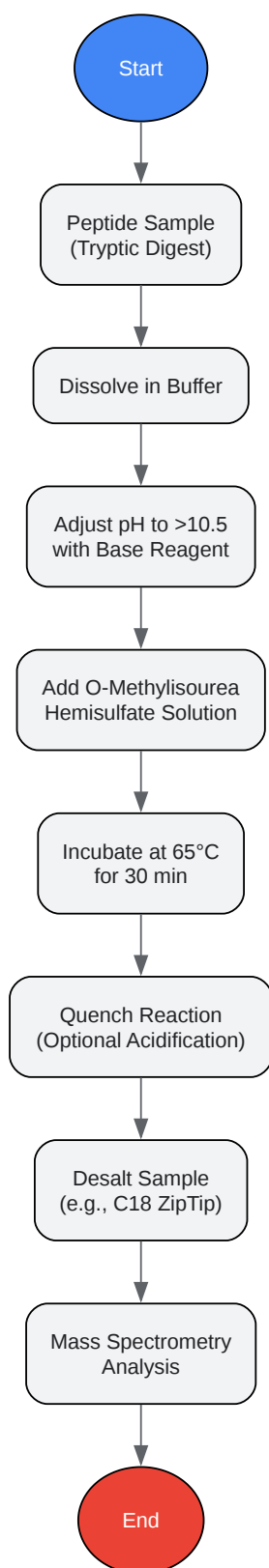
Materials:

- Peptide sample (e.g., tryptic digest of a protein)
- **O-Methylisourea hemisulfate**
- Base reagent (e.g., ammonium hydroxide or a suitable buffer to achieve pH > 10.5)

- Deionized water
- Heating block or water bath

Procedure:

- Prepare Guanidination Reagent: Dissolve **O-Methylisourea hemisulfate** in deionized water to a desired concentration (e.g., 1 M).^[4]
- Sample Preparation: Dissolve the dried peptide sample in a suitable buffer.
- pH Adjustment: Add the base reagent to the peptide solution to raise the pH to approximately 11. This is crucial for the deprotonation of the lysine ϵ -amino group, making it nucleophilic.^[4]
- Guanidination Reaction: Add the guanidination reagent to the peptide solution. A typical ratio is to have a final concentration of O-Methylisourea significantly in excess of the estimated lysine concentration.
- Incubation: Incubate the reaction mixture at an elevated temperature, for example, 65°C for 30 minutes.^[1] The optimal time and temperature may need to be determined empirically for different samples.
- Reaction Quenching (Optional): The reaction can be stopped by acidification, for example, by adding a small amount of formic acid or trifluoroacetic acid, which also prepares the sample for mass spectrometry analysis.
- Sample Cleanup: The guanidinated peptide sample can be desalted using a C18 ZipTip or a similar reversed-phase chromatography method prior to mass spectrometry analysis.



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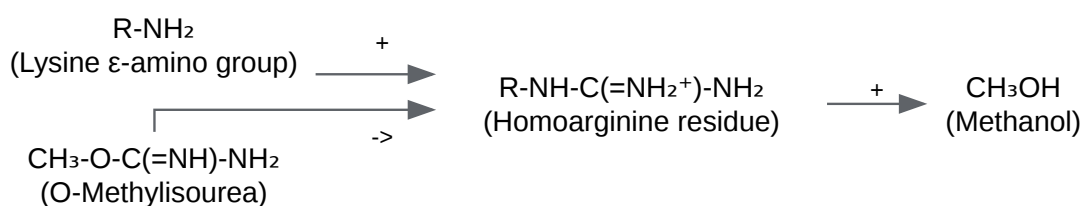
Experimental workflow for peptide guanidination.

Chemical Reactivity and Applications

The primary reactivity of **O-Methylisourea hemisulfate** stems from the electrophilic nature of the central carbon atom in the isourea moiety. This allows for nucleophilic attack by primary amines, leading to the formation of a guanidinium group.

Mechanism of Guanidination

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine (e.g., the ϵ -amino group of a lysine residue) on the electrophilic carbon of O-Methylisourea. This is followed by the elimination of methanol to form the stable guanidinium group. The reaction is highly pH-dependent, as the primary amine must be in its unprotonated, nucleophilic state.



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Guanidination of a primary amine with O-Methylisourea.

Applications in Drug Development and Research

- **Proteomics:** As detailed, it is extensively used to improve protein identification by mass spectrometry.[\[1\]](#)
- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various bioactive molecules, including fluorouracil antineoplastic drugs and imidazole-based anthelmintics.[\[1\]](#)
- **Antimicrobial and Antiarrhythmic Agents:** **O-Methylisourea hemisulfate** has been used in the synthesis of compounds with potential antimicrobial and antiarrhythmic activities.[\[7\]](#)[\[9\]](#)
[\[18\]](#)
- **Herbicide Development:** It serves as a building block in the creation of new herbicides.[\[1\]](#)

Safety and Handling

O-Methylisourea hemisulfate should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory tract irritation.[4] It is important to avoid inhalation of dust and contact with skin and eyes.[4] The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

O-Methylisourea hemisulfate is a powerful and versatile reagent with significant applications in both biological and chemical research. Its ability to specifically modify primary amines has made it an indispensable tool in proteomics. Furthermore, its role as a synthetic intermediate highlights its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and reaction conditions is essential for its effective and safe utilization in the laboratory.

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